Gossypetin 3-methyl ether

概要

説明

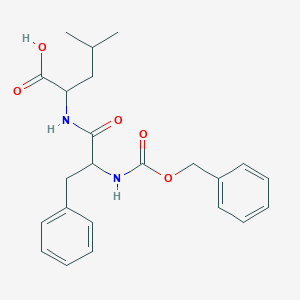

Gossypetin 3-methyl ether is a derivative of gossypetin, a hexahydroxylated flavonoid known for its pharmacological activities, including antioxidant, antibacterial, and anticancer properties. Gossypetin and its derivatives have been isolated from various plants and have been the subject of numerous chemical and biological studies .

Synthesis Analysis

The synthesis of gossypetin derivatives involves chemical transformations and methylation processes. For instance, gossypetin 7-β-D-glucopyranoside can be fully methylated using dimethyl sulfate and potassium carbonate in an acetone medium to produce gossypetin hexamethyl ether . Additionally, the methylation process can lead to the migration of methoxy groups, as observed in the formation of gossypetin hexamethyl ether .

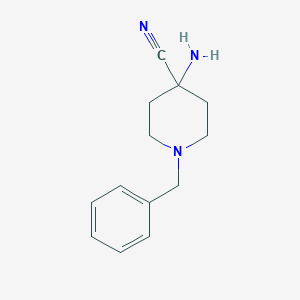

Molecular Structure Analysis

The molecular structure of gossypetin derivatives has been elucidated using chemical and spectroscopic methods. For example, gossypetin-7,8,3',4'-tetramethyl ether has been identified and its structure confirmed through such methods . The constitution of gossypetin derivatives, such as the 8-monoglucoside of gossypetin, has been confirmed by detailed studies of the methylation and hydrolysis products .

Chemical Reactions Analysis

Gossypetin derivatives undergo various chemical reactions, including nuclear oxidation, which can introduce new hydroxyl groups into the molecule. For instance, the oxidation of partial methyl ethers of gossypetin can lead to the formation of compounds with additional hydroxyl groups, which are useful intermediates for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of gossypetin derivatives, such as melting points and spectral data, have been characterized to confirm their structures. For example, the substance previously known as "the acetyl derivative of gossypetin 3,3',4',5,8-pentamethyl ether" was established to be gossypetin hexamethyl ether based on its melting point and IR spectra . The natural occurrence of gossypetin derivatives, such as the 7- and 8-monomethyl ethers, has been reported in various plant species, indicating their stability and presence in different environmental conditions .

科学的研究の応用

Flavonoid Derivatives and Composition

Gossypetin 3-methyl ether is part of a group of polyoxygenated flavonoid derivatives. Research has identified it in plants like Eugenia edulis, along with other derivatives like gossypetin-3,8-dimethyl ether-5-O-beta-glucoside and myricetin-3,5,3'-trimethyl ether, highlighting its natural occurrence and diversity in plant species (Hussein et al., 2003).

Antioxidant Properties

Gossypetin 3-methyl ether demonstrates significant antioxidant properties. A study on Fagopyrum dibotrys (a perennial herb) isolated this compound and noted its high antioxidant activity in a DPPH radical scavenging assay, indicating its potential use in oxidative stress-related treatments (Wang et al., 2005).

Potential in Cancer Research

A 2019 study highlighted the role of gossypetin in inhibiting esophageal cancer growth both in vitro and in vivo. It was found to inhibit specific protein kinases and induce apoptosis in cancer cells, presenting a promising direction for cancer treatment research (Xie et al., 2019).

Protective Effects on Human Cells

Research indicates that gossypetin 3-methyl ether has protective effects against oxidative stress and inflammation in human keratinocytes. This suggests its potential therapeutic use in skin-related conditions and oxidative stress mitigation (Sobeh et al., 2019).

Atheroprotective Effects

Studies have shown that gossypetin can play a significant role in cardiovascular health. It exhibits atheroprotective effects by inducing autophagy in endothelial cells, reducing atherosclerotic lesions, and improving endothelial function (Lin, 2015).

Anti-Atherosclerotic Potential

Further underlining its cardiovascular benefits, gossypetin has been found to inhibit LDL oxidation and foam cell formation, two key factors in atherosclerosis development. This positions gossypetin as a potential anti-atherosclerotic agent (Chen et al., 2013).

Cytoprotective Role in Chemotherapy

Gossypetin has demonstrated cytoprotective effects against the toxicity of cyclophosphamide in human lymphocyte cultures, suggesting its potential as an adjunct in chemotherapy to protect healthy cells (Ustunsoy et al., 2016).

作用機序

Target of Action

Gossypetin 3-methyl ether, also known as Gossypetin 3-methylether, primarily targets MKK3 and MKK6 protein kinases . These kinases play a crucial role in the regulation of cell growth and apoptosis . Additionally, it has been found to have effects on the liver-brain axis , potentially influencing both liver fibrosis and hippocampal neuroinflammation .

Mode of Action

Gossypetin 3-methyl ether acts as a potent inhibitor of MKK3 and MKK6 protein kinases . By inhibiting these kinases, it suppresses the growth of certain types of cancer cells, such as esophageal cancer cells . It also interacts with the liver-brain axis, potentially alleviating pre-existing liver fibrosis and hippocampal neuroinflammation .

Biochemical Pathways

The compound’s action is linked to the kynurenine pathway . Chronic stress promotes the release of excessive cortisol from the adrenal gland, which activates microglia and increases kynurenine and its downstream pathway . This results in excessive quinolinic acid, which impairs brain-derived neurotrophic factor (BDNF) levels and leads to neurodegeneration . Gossypetin 3-methyl ether acts on this pathway, providing neuroprotective activity against cognition impairment caused by chronic unpredictable stress .

Result of Action

Gossypetin 3-methyl ether has been shown to induce apoptosis and autophagic cell death in prostate cancer cells . In the context of chronic unpredictable stress, it has been found to significantly improve behavioral patterns, decrease corticosterone levels and oxidative stress, and increase serotonin, norepinephrine, and BDNF levels .

Action Environment

The action of Gossypetin 3-methyl ether can be influenced by environmental factors. For instance, salt-tolerant plants traditionally used for neurological benefits may have an impact on the compound’s action . .

Safety and Hazards

特性

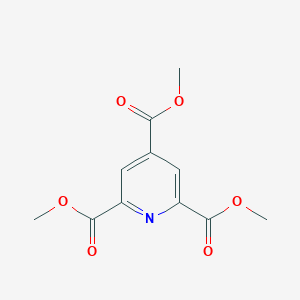

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O8/c1-23-16-13(22)11-9(19)5-10(20)12(21)15(11)24-14(16)6-2-3-7(17)8(18)4-6/h2-5,17-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHKPDQFOBROCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=C(C1=O)C(=CC(=C2O)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gossypetin 3-methyl ether | |

CAS RN |

86749-51-1 | |

| Record name | Gossypetin 3-methylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086749511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOSSYPETIN 3-METHYLETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR3R23F5MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of gossypetin methyl ethers in the plant kingdom?

A1: Gossypetin methyl ethers, particularly gossypetin 7-methyl ether and gossypetin 3'-methyl ether, play a crucial role as yellow flower pigments in certain plant species within the Rutaceae family. [, ] Specifically, gossypetin 7-methyl ether 3-rutinoside is responsible for the yellow coloration in Ruta graveolens and five other Ruta species. [, ] In contrast, four Haplophyllum species derive their yellow flower color from gossypetin 3'-methyl ether 7-glucoside. [, ]

Q2: Does the presence of carotenoids affect the yellow coloration imparted by gossypetin methyl ethers?

A2: While carotenoids are present alongside gossypetin 7-methyl ether 3-rutinoside in Ruta graveolens, research indicates that these pigments do not contribute to UV patterning. [, ] The petals of Ruta graveolens exhibit uniform UV absorption, suggesting that the yellow coloration is primarily attributed to the gossypetin derivative. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)

![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)